Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate
Description
Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 4,5-dihydro-1,2-oxazol-3-yl (oxazoline) substituent at the 4-position. The oxazoline moiety, a partially saturated heterocycle with one oxygen and one nitrogen atom, confers unique electronic and conformational properties compared to fully unsaturated heterocycles like oxazole or oxadiazole.
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-7-4-10(5-8-15)11-6-9-17-14-11/h10H,4-9H2,1-3H3 |
InChI Key |
XRCAKALJLKYGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.
Formation of 1,2-Oxazole Moiety: The hydroxyl group is converted into a 1,2-oxazole ring through a cyclization reaction involving appropriate reagents and conditions.
Final Product: The resulting compound is this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the piperidine ring.
Substitution: The tert-butyl group or the oxazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structure: Replaces the oxazoline group with an amino group and a pyridin-3-yl substituent at the 4-position of the piperidine ring.
- The amino group (-NH2) offers hydrogen-bonding capability, whereas the oxazoline’s oxygen and nitrogen may engage in dipole-dipole interactions.
- Applications : Likely explored for biological activity due to the pyridine moiety’s prevalence in pharmaceuticals.
tert-butyl4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (BL67870)
- Structure : Features a fully unsaturated oxazole ring substituted with an azidomethyl group at the 5-position.
- Molecular Formula : C14H21N5O3 (vs. C13H21N3O3 for the target compound) .
- Key Differences :
- The azidomethyl group (-CH2N3) introduces high reactivity for click chemistry applications, contrasting with the oxazoline’s stability.
- The unsaturated oxazole ring may enhance planarity and conjugation, affecting electronic properties.
- Applications: Potential utility in bioconjugation or polymer chemistry due to the azide functionality.
tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate
- Structure : Substitutes oxazoline with a 1,2,4-oxadiazole ring bearing a methyl group at the 5-position.
- Molecular Formula : C13H21N3O3 (identical to the target compound if oxazoline is assumed to contribute equivalent atoms) .
- Methyl substitution at the 5-position may enhance lipophilicity compared to the unsubstituted oxazoline.
- Applications : Oxadiazoles are common bioisosteres for esters or amides in drug design, suggesting this compound’s relevance in pharmacokinetic optimization.
Comparative Analysis of Heterocyclic Moieties
| Heterocycle | Saturation | Electron Density | Common Applications |
|---|---|---|---|
| Oxazoline (Target) | Partially saturated (4,5-dihydro) | Moderate polarity due to O/N atoms | Conformational flexibility; intermediate stability |
| Oxazole (BL67870) | Fully unsaturated | High conjugation, planar structure | Materials science, fluorescent probes |
| Oxadiazole (Analog) | Fully unsaturated | High polarity (two N atoms) | Bioisosteres in drug design |
| Pyridine (PK03447E-1) | Aromatic | π-electron rich | Pharmaceuticals, coordination chemistry |
Implications of Substituent Variations
- Reactivity :
- Azidomethyl (BL67870) enables click chemistry, while oxazoline (target) offers stability for prolonged reactions.
- Methyl-oxadiazole (Analog) may improve metabolic stability compared to oxazoline.
- Aromatic pyridine (PK03447E-1) and oxazole (BL67870) favor rigid, planar interactions.
Structural Characterization Techniques
Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for elucidating bond lengths, angles, and packing arrangements in these compounds . For example, SHELX’s robustness in handling small-molecule data ensures accurate comparisons of heterocyclic geometries.
Q & A
Basic: What are the recommended synthetic routes for tert-butyl4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate, and what key reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Oxazole Ring Formation : Cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds under reflux in solvents like ethanol or THF, using catalysts such as BF₃·Et₂O .
Piperidine Functionalization : Introduce the tert-butyl carboxylate group via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base (e.g., DMAP) .
Coupling Reactions : Optimize yields (70–85%) by employing coupling agents like EDC/HOBt in ethyl acetate under nitrogen atmosphere .
Key Conditions : Control temperature (0–25°C), anhydrous conditions, and monitor reactions via TLC or HPLC.
Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assign peaks for oxazole (δ 6.5–7.5 ppm) and piperidine protons (δ 1.4–3.5 ppm) .
- ¹³C NMR : Confirm tert-butyl (δ 28–30 ppm) and carbonyl (δ 155–160 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <5 ppm error .
- Infrared Spectroscopy (IR) : Identify C=O (1680–1720 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .
- Emergency Measures :
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers .
Advanced: How can researchers resolve contradictions in observed vs. predicted spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation :
- Crystallography : Obtain single-crystal X-ray data to resolve ambiguities in stereochemistry .
- Controlled Replication : Repeat synthesis under standardized conditions to rule out procedural variability .
Advanced: What strategies are effective in studying the compound's interaction with biological targets like enzymes?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to identify critical binding motifs .
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination) with positive/negative controls .
Advanced: How to design experiments to assess the compound's stability under various pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Analytical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
